4-Hydroxyquinoline-3,8-dicarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

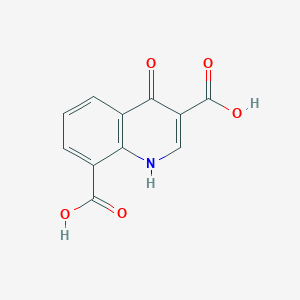

4-Hydroxyquinoline-3,8-dicarboxylic acid is a chemical compound with the formula C11H7NO5 . It is also known as 4-oxidanylquinoline-3,8-dicarboxylic acid . The molecular weight of this compound is 233.177 Da .

Molecular Structure Analysis

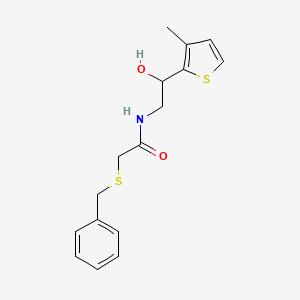

The molecular structure of this compound consists of a quinoline core with a hydroxy group at the 4-position and carboxylic acid groups at the 3 and 8 positions . The compound’s SMILES string is c1cc2c(c(c1)C(=O)O)ncc(c2O)C(=O)O .

Physical And Chemical Properties Analysis

This compound is a solid compound . Its melting point ranges from 268 to 273 °C . The compound is expected to exhibit strong hydrogen bonding due to the presence of carboxylic acid groups, which could result in high boiling points and solubility in water .

Applications De Recherche Scientifique

Photolabile Protecting Group for Carboxylic Acids

One application involves the use of brominated hydroxyquinoline as a photolabile protecting group for carboxylic acids. This compound, specifically 8-bromo-7-hydroxyquinoline (BHQ), demonstrates greater single-photon quantum efficiency compared to other photolabile groups. It possesses sensitivity to multiphoton-induced photolysis suitable for in vivo applications, offering benefits like increased solubility and low fluorescence, making it a valuable tool for caging biological messengers (Fedoryak & Dore, 2002).

Synthesis of Hydroxyquinoline Derivatives

The synthesis of 4-hydroxyquinoline-2,3-dicarboxylates showcases another application. A method has been developed using aza-Michael addition reaction of N-(2-aminobenzoyl)benzotriazoles with dimethyl acetylenedicarboxylate, yielding these derivatives in moderate to good yields. Such synthetic advancements highlight the potential of hydroxyquinoline derivatives in chemical research and development (Çelik & Yıldız, 2017).

Structural Applications in Chemistry

Hydroxyquinoline's ability to form robust lamellar structures when combined with pyromellitic acid (H(4)bta) is notable. This combination results in a three-dimensional network where hydroxyquinoline cations act as pillars, highlighting its structural utility in creating complex molecular architectures (Wang et al., 2006).

Metallosupramolecular Chemistry

In metallosupramolecular chemistry, 8-hydroxyquinoline serves as a versatile ligand. Its application extends to the development of new supramolecular sensors, emitting devices, and self-assembled aggregates, underlining its significance in the synthesis of materials with novel properties (Albrecht et al., 2008).

Radiochemiluminescence for Analytical Applications

The study of carboxyquinolines, including various hydroxyquinoline derivatives, in the context of radiochemiluminescence opens avenues for their use in radiation dosimeters and analytical applications. This research demonstrates the potential of these compounds in detecting and measuring radiation through chemiluminescence mechanisms (Papadopoulos et al., 2000).

Safety and Hazards

4-Hydroxyquinoline-3,8-dicarboxylic acid is considered hazardous. It is toxic if swallowed and may cause an allergic skin reaction. It also causes serious eye damage and may damage fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Mécanisme D'action

Target of Action

Quinoline derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Mode of Action

Quinoline derivatives have been reported to exhibit high and selective activity attained through different mechanisms of action . For instance, some quinoline derivatives have been found to trigger HIV-1 IN multimerisation via binding to an allosteric site .

Biochemical Pathways

Compounds containing the 8-hydroxyquinoline moiety have been reported to have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .

Pharmacokinetics

The structural diversity of synthesized quinoline derivatives provides high and selective activity, as well as low toxicity on human cells .

Result of Action

Some quinoline derivatives have been reported to exhibit significant inhibitory activities against viruses .

Action Environment

The synthesis of quinoline derivatives has been reported to tackle the drawbacks of the syntheses and side effects on the environment .

Propriétés

IUPAC Name |

4-oxo-1H-quinoline-3,8-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5/c13-9-5-2-1-3-6(10(14)15)8(5)12-4-7(9)11(16)17/h1-4H,(H,12,13)(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLVBIBWUBXXRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)NC=C(C2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-(methylcarbamoyl)-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2470324.png)

![(2E)-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2470325.png)

![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2-chlorophenyl sulfide](/img/structure/B2470326.png)

![3-Amino-1-thiaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B2470329.png)

![2-fluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2470332.png)

![(2S,3R,4S,5S,6R)-2-[4-[(3R,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2470334.png)

![N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide](/img/structure/B2470336.png)

![N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline](/img/structure/B2470337.png)

![2-(4-ethoxyphenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2470338.png)

![2-(4-bromophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline](/img/structure/B2470340.png)